2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the intermediate with 2-oxo-2-pyrrolidineethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the phenylethyl group: The final step includes the alkylation of the intermediate with 2-phenylethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications, particularly in the development of new antibiotics or anticancer agents.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it could act by inhibiting specific enzymes or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: A simpler sulfonamide with similar core structure.
N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Lacks the dichloro substitution.
N-(2-phenylethyl)benzenesulfonamide: Lacks the pyrrolidinone moiety.
Uniqueness
2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-17-8-9-18(22)19(14-17)28(26,27)24(13-10-16-6-2-1-3-7-16)15-20(25)23-11-4-5-12-23/h1-3,6-9,14H,4-5,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAGDTGNTGRSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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